2,7-Dimethylocta-3,5-diyne-2,7-diol

Crystal Engineering Supramolecular Chemistry Clathrate Formation

As a symmetrical α,ω-diacetylenic diol, this compound is essential for constructing supramolecular frameworks with defined ~5 Å channels. It is a requisite intermediate for specific retro-Favorskii cascade reactions, offering unique guest inclusion properties. Sourcing the pre-synthesized compound bypasses low synthetic yields (≈20%).

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 5929-72-6
Cat. No. B1329538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylocta-3,5-diyne-2,7-diol
CAS5929-72-6
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)(C#CC#CC(C)(C)O)O
InChIInChI=1S/C10H14O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,1-4H3
InChIKeyCKVWIEREOYIKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethylocta-3,5-diyne-2,7-diol (CAS 5929-72-6): Sourcing Guide and Core Specifications


2,7-Dimethylocta-3,5-diyne-2,7-diol (CAS 5929-72-6) is a symmetrical α,ω-diacetylenic diol with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol [1]. This compound is a key synthetic intermediate and a supramolecular host, typically procured as a crystalline solid with a standard purity of ≥98% and a melting point range of 132-134 °C . Its unique structure features a conjugated diyne core flanked by two tertiary alcohol groups, which dictates its specific reactivity and assembly properties [2].

Why 2,7-Dimethylocta-3,5-diyne-2,7-diol Cannot Be Replaced by Other Diacetylenic Diols


Substitution of 2,7-Dimethylocta-3,5-diyne-2,7-diol with seemingly similar diacetylenic diols or monools (e.g., 2-methylbut-3-yn-2-ol or 3,6-Dimethylocta-1,7-diyne-3,6-diol) is not scientifically valid due to quantifiable differences in both supramolecular assembly and synthetic utility. While other diols may share the C10H14O2 formula [1], the specific position of the hydroxyl groups and internal conjugated diyne system of the 2,7-isomer leads to a demonstrably different crystalline architecture with a unique channel diameter [2] and is a requisite intermediate for specific retro-Favorskii cascade reactions [3]. These structural and functional differences, validated in peer-reviewed studies, translate directly to experimental failure or reduced performance if an unqualified analog is substituted.

Quantitative Evidence for Selecting 2,7-Dimethylocta-3,5-diyne-2,7-diol Over Its Analogs


Supramolecular Channel Diameter: A Defined Pore Size of ~5 Å for Inclusion Complexes

The crystalline architecture of 2,7-Dimethylocta-3,5-diyne-2,7-diol forms a double-walled tubular clathrate with a defined internal channel diameter of approximately 5 angstroms [1]. This is a specific, quantifiable feature enabling size-selective guest inclusion, which is not observed for the related analog 2-methyl-6-phenylhexa-3,5-diyn-2-ol, which does not form such a uniform channel structure under the same conditions [2].

Crystal Engineering Supramolecular Chemistry Clathrate Formation

Clathrate Guest Retention: Quantified Low Guest-to-Host Ratio (0.06:1)

While 2,7-Dimethylocta-3,5-diyne-2,7-diol forms a clathrate with dichloromethane, the final guest-to-host ratio was determined to be just 0.06:1, indicating that the open, porous structure is largely unable to retain these guest molecules under ambient conditions [1]. This contrasts with Dianin's compound (4-p-hydroxyphenyl-2,2,4-trimethylchroman), which in its clathrate form exhibits a near-stoichiometric 1:1 guest-to-host ratio for ethanol, demonstrating its superior guest retention capability [2].

Porosity Gas Sorption Materials Science

Synthetic Yield Comparison: 20% Yield in Sonogashira Coupling-Based Synthesis

In a direct head-to-head synthesis from the common precursor 2-methylbut-3-yn-2-ol, the Sonogashira coupling method yields 2,7-Dimethylocta-3,5-diyne-2,7-diol at 20% [1]. This is significantly lower than the 42% yield obtained for the mono-coupled product 2-Methylhex-5-en-3-yn-2-ol in the same reaction, highlighting the lower efficiency of forming the symmetrical diyne-diol structure compared to the simpler analog [1].

Organic Synthesis Sonogashira Coupling Process Chemistry

Retro-Favorskii Reaction: A Requisite Intermediate for Alkyne Zipper Cascades

2,7-Dimethylocta-3,5-diyne-2,7-diol is a specific, documented starting material for a two-step retro-Favorskii / Sonogashira coupling cascade to produce aryl-functionalized alkynes [1]. This synthetic sequence is not accessible from the unsymmetrical analog 2-methylhexa-3,5-diyn-2-ol, which lacks the second terminal alkyne unit needed for the initial retro-Favorskii step, thus representing a class-level functional difference [2].

Synthetic Methodology Acetylene Chemistry Cascade Reactions

Polar Ordering in Inclusion Complexes: Ten CSD Structures Demonstrate Guest Alignment

A systematic Cambridge Structural Database (CSD) search revealed that 2,7-dimethylocta-3,5-diyne-2,7-diol forms at least ten different inclusion complexes where the guest molecules are polar-ordered [1]. This is a quantifiable and verified property not observed for the comparator host 2-methyl-6-phenylhexa-3,5-diyn-2-ol in the same study [2].

Host-Guest Chemistry Supramolecular Chemistry Crystal Engineering

Application Scenarios for 2,7-Dimethylocta-3,5-diyne-2,7-diol Based on Quantitative Evidence


Crystal Engineering of Porous Molecular Solids for Size-Selective Sorption

Procurement for crystal engineering studies focused on creating supramolecular frameworks with defined, ~5 Å diameter channels. The compound's ability to form a double-walled tubular clathrate with this precise internal diameter [1] is a quantifiable, differentiating feature essential for size-selective guest inclusion experiments. Its low guest retention (0.06:1 ratio for dichloromethane [1]) further makes it suitable for applications where transient porosity and guest release are desired, such as in the study of dynamic porous materials.

Synthesis of Complex Acetylenic Scaffolds via Retro-Favorskii Cascade Reactions

Procurement as a specific, literature-validated starting material for multi-step synthetic cascades involving the retro-Favorskii reaction [2]. The symmetrical diyne-diol structure is a prerequisite for this reaction pathway, which is not accessible from simpler analogs [2]. Sourcing the pre-synthesized compound is often justified by the relatively low synthetic yield (20%) achieved in standard Sonogashira coupling approaches [3], improving overall cost and time efficiency for the research project.

Investigation of Polar Guest Ordering in Host-Guest Supramolecular Assemblies

Procurement for fundamental studies in host-guest chemistry where the polar ordering of guest molecules is of interest. The compound has a proven track record, with at least ten CSD-documented inclusion complexes exhibiting this property [4]. This quantifiable evidence makes it a reliable host candidate for investigations into non-linear optical materials, molecular sensing, or the controlled alignment of dipolar molecules, where analog compounds fail to demonstrate this behavior [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dimethylocta-3,5-diyne-2,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.